molecular formula C10H13F3N4 B1394358 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine CAS No. 1217006-35-3

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Katalognummer B1394358
CAS-Nummer: 1217006-35-3
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: ROPJHCZQCGKJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine, also known as 3-MTP, is a small molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for synthesizing new molecular structures, as an intermediate in organic synthesis, and as a biochemical and physiological probe.

Wissenschaftliche Forschungsanwendungen

Pyridazine Derivatives in Medical Chemistry

Pyridazine derivatives, including compounds similar to 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine, have shown significant pharmaceutical importance. Studies have revealed their potential in various medicinal chemistry applications, such as receptor binding and inhibition activities. For instance, Enguehard-Gueiffier et al. (2006) demonstrated high affinities and selectivities for D4 dopamine receptors with 2-substituted imidazopyridines and pyridazines, which have implications in the development of drugs targeting these receptors (Enguehard-Gueiffier et al., 2006).

Application in Prostate Cancer Treatment

Another notable application is in the treatment of advanced prostate cancer. Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator developed from pyridazine derivatives. This compound entered Phase I clinical trials, showcasing the potential of pyridazine derivatives in cancer therapy (Bradbury et al., 2013).

Acetylcholinesterase Inhibitors

Pyridazine analogs have also been studied as acetylcholinesterase inhibitors. Contreras et al. (2001) designed and synthesized a series of pyridazine analogues acting as AChE inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Contreras et al., 2001).

Heterocyclic Compounds in Pharmacology

Al-Afaleq and Abubshait (2001) explored the preparation of pyrazolo-pyrimidines using pyridazine derivatives. These compounds are expected to possess considerable chemical and pharmacological activities, which can be vital in developing new pharmaceuticals (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Pyridazine Analogs in Medicinal Chemistry

Sallam et al. (2021) synthesized and analyzed pyridazine analogs for their pharmaceutical significance. They focused on the structure and interaction energies of these compounds, which are crucial in understanding their medicinal applications (Sallam et al., 2021).

Eigenschaften

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-16-4-6-17(7-5-16)9-3-2-8(14-15-9)10(11,12)13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJHCZQCGKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.